molecular formula C17H19NO3 B5818255 N-(3,4-dimethylphenyl)-2,3-dimethoxybenzamide

N-(3,4-dimethylphenyl)-2,3-dimethoxybenzamide

Cat. No. B5818255
M. Wt: 285.34 g/mol
InChI Key: BOULSTYVBOJUSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dimethylphenyl)-2,3-dimethoxybenzamide, also known as DDB, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. DDB is a member of the benzamide class of compounds and has been shown to have a range of biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of N-(3,4-dimethylphenyl)-2,3-dimethoxybenzamide is not fully understood, but it is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. Additionally, N-(3,4-dimethylphenyl)-2,3-dimethoxybenzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects
N-(3,4-dimethylphenyl)-2,3-dimethoxybenzamide has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation in animal models of arthritis, and may be useful in the treatment of other inflammatory conditions such as asthma and inflammatory bowel disease. Additionally, N-(3,4-dimethylphenyl)-2,3-dimethoxybenzamide has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

N-(3,4-dimethylphenyl)-2,3-dimethoxybenzamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is readily available. Additionally, it has been shown to have a range of biochemical and physiological effects, making it useful for studying various diseases and conditions. However, there are also limitations to the use of N-(3,4-dimethylphenyl)-2,3-dimethoxybenzamide in laboratory experiments. Its mechanism of action is not fully understood, which may make it difficult to interpret results. Additionally, further research is needed to determine its potential side effects and toxicity.

Future Directions

There are several potential future directions for research on N-(3,4-dimethylphenyl)-2,3-dimethoxybenzamide. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to determine its potential use in the treatment of other inflammatory conditions such as asthma and inflammatory bowel disease. Finally, more research is needed to fully understand the mechanism of action of N-(3,4-dimethylphenyl)-2,3-dimethoxybenzamide and its potential side effects and toxicity.

Synthesis Methods

The synthesis of N-(3,4-dimethylphenyl)-2,3-dimethoxybenzamide involves the reaction of 3,4-dimethylaniline with 2,3-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure N-(3,4-dimethylphenyl)-2,3-dimethoxybenzamide.

Scientific Research Applications

N-(3,4-dimethylphenyl)-2,3-dimethoxybenzamide has been the subject of scientific research due to its potential applications in various fields. It has been studied for its potential use as an anti-inflammatory agent, as well as its ability to inhibit the growth of cancer cells. Additionally, N-(3,4-dimethylphenyl)-2,3-dimethoxybenzamide has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

N-(3,4-dimethylphenyl)-2,3-dimethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3/c1-11-8-9-13(10-12(11)2)18-17(19)14-6-5-7-15(20-3)16(14)21-4/h5-10H,1-4H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOULSTYVBOJUSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=C(C(=CC=C2)OC)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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